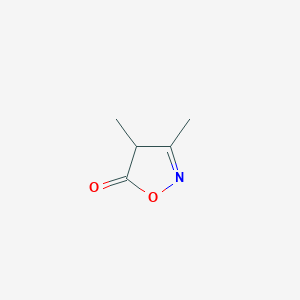

3,4-dimethylisoxazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

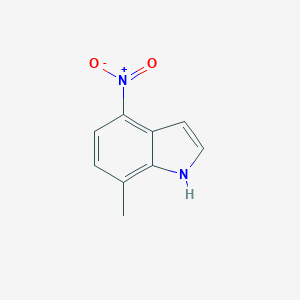

“3,4-dimethylisoxazol-5(4H)-one” is a compound with the molecular formula C5H7NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is commonly found in many commercially available drugs .

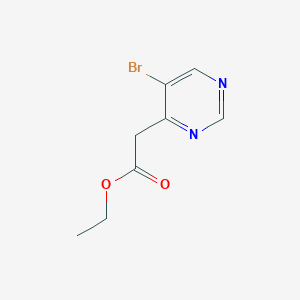

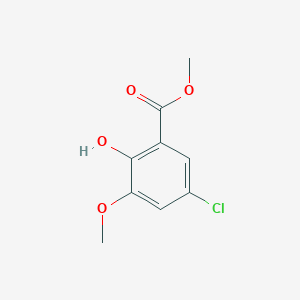

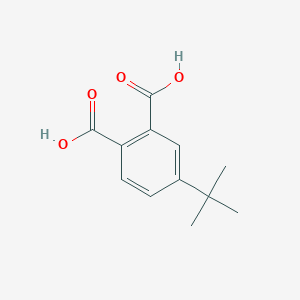

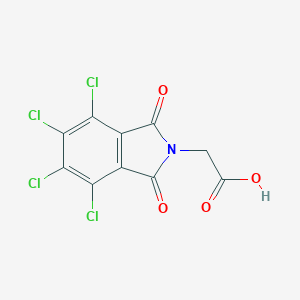

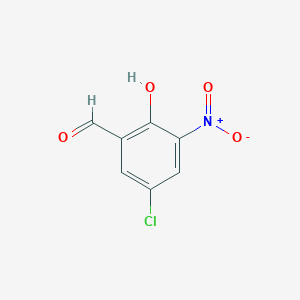

Molecular Structure Analysis

The molecular structure of “3,4-dimethylisoxazol-5(4H)-one” can be represented by the InChI string: InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 . The compound has a molecular weight of 113.11 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethylisoxazol-5(4H)-one” include a molecular weight of 113.11 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 151 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Wissenschaftliche Forschungsanwendungen

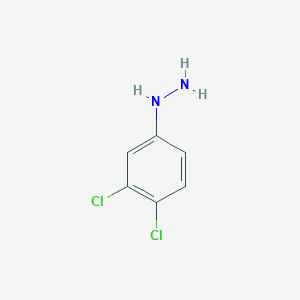

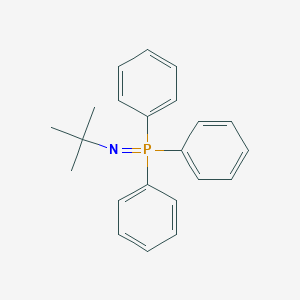

Organocatalytic Reactions

3,4-dimethylisoxazol-5(4H)-one has been used in organocatalytic reactions. Specifically, it has been involved in the chiral phosphoric acid catalyzed regio-, diastereo- and enantioselective reaction with β,γ-alkynyl-α-imino esters . This methodology allows for the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5 (4H)-ones with high regio- and stereoselectivities .

2. Synthesis of Axially Chiral Tetrasubstituted α-Amino Allenoates The compound has been used for the synthesis of axially chiral tetrasubstituted α-amino allenoates . These products feature an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Thermochemistry Studies

5-Amino-3,4-dimethyl-isoxazole, a derivative of 3,4-dimethylisoxazol-5(4H)-one, has been studied for its thermochemical properties . This includes its enthalpy of formation and enthalpy of sublimation .

Chemical Structure Analysis

The compound’s chemical structure has been analyzed and is available as a 2D Mol file or as a computed 3D SD file . This allows for further study and understanding of the compound’s properties.

Use in Commercial Products

3,4-Dimethylisoxazol-5(4H)-one is available commercially and can be used in various applications . However, the specific applications are not mentioned in the source .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3,4-dimethylisoxazol-5(4H)-one are β,γ-alkynyl-α-imino esters . These targets play a crucial role in the synthesis of axially chiral tetrasubstituted α-amino allenoates .

Mode of Action

The compound interacts with its targets through a chiral phosphoric acid catalyzed regio-, diastereo-, and enantioselective reaction . This interaction results in the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of axially chiral tetrasubstituted α-amino allenoates . The downstream effects of this pathway include the production of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Result of Action

The molecular and cellular effects of the compound’s action result in the formation of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

: Source : Source

Eigenschaften

IUPAC Name |

3,4-dimethyl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXCVRLRKSYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NOC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337699 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15731-93-8 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.